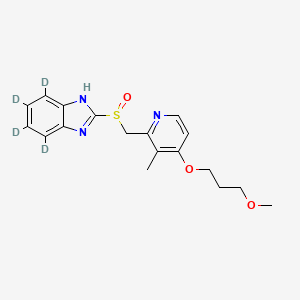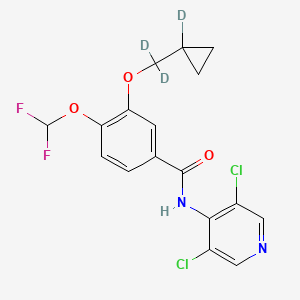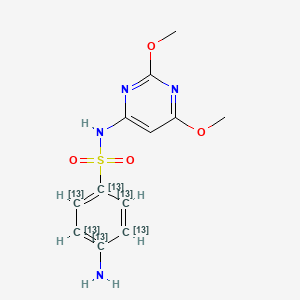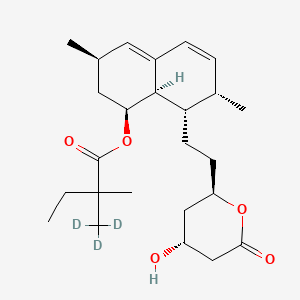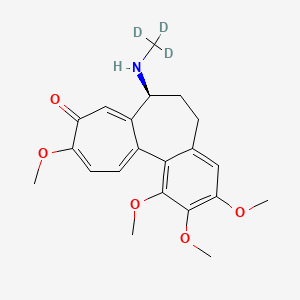
Demecolcine-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Demecolcine-d3 is a biochemical used for proteomics research . It is closely related to the natural alkaloid colchicine, with the replacement of the acetyl group on the amino moiety with methyl .
Synthesis Analysis
The synthesis of this compound involves a process conducted in microflow by combining UV photoirradiation and high-p,T (photo-high-p,T) processing . The process was coupled with an integrated continuous crystallization .
Molecular Structure Analysis
The molecular formula of this compound is C21H22D3NO5, and its molecular weight is 374.45 .
Chemical Reactions Analysis
This compound is involved in the long-term stability of several vitamin D3 metabolites after 1 and 3 months of storage at −20 °C . Five vitamin D3 metabolites were examined after derivatization with seven different derivatization reagents .
Physical and Chemical Properties Analysis
科学的研究の応用
Demecolcine in Porcine Oocyte Enucleation : Treatment of porcine oocytes with demecolcine increases the level of maturation-promoting factor (MPF) and alters the distribution of cyclin B1, improving the developmental potential of SCNT embryos (Suo Li et al., 2014).
Application in Sheep Oocytes : Demecolcine has shown potential in inducing enucleation of sheep meiotically maturing oocytes, aiding in nuclear transfer research (J. Hou et al., 2006).
Use in Bovine Oocyte Enucleation : Demecolcine assists in the enucleation of bovine oocytes by inducing membrane protrusion formation. This has implications for cloning and embryo development in cattle (N. Z. Saraiva et al., 2009; Xiang Chen Li et al., 2007).
Effects on Cell Apoptosis : In addition to its role in nuclear transfer, demecolcine has been studied for its apoptotic effects on cells, as seen in V79 cells, which may have broader implications in cancer research and therapy (K. Fujikawa-yamamoto et al., 1994).
Improving Embryonic Development in SCNT : Combined treatments using demecolcine with other agents like 6-dimethylaminopurine (6-DMAP) have been shown to improve the developmental competence of SCNT embryos in pigs (Joohyeong Lee et al., 2018).
Application in Mouse and Goat Oocytes : Demecolcine has also been used in mouse and goat oocyte enucleation, supporting the versatility of this compound in different species for reproductive and genetic research (N. Costa-Borges et al., 2011).
作用機序
Target of Action
Demecolcine-d3, also known as Colcemid-d3, primarily targets the microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
this compound interacts with its targets, the microtubules, by binding to the plus end of the microtubule, thereby suppressing microtubule dynamics . At higher concentrations, it can promote microtubule detachment from the microtubule organizing center . The detached microtubules with unprotected minus ends depolymerize over time .
Biochemical Pathways
The biosynthesis of this compound involves amino acid precursors, phenylalanine and tyrosine . This biosynthetic pathway occurs primarily through a para–para phenolic coupling reaction involving the intermediate isoandrocymbine that undergoes O-methylation directed by S-adenosylmethionine (SAM) .
Pharmacokinetics
this compound is absorbed from the gastrointestinal tract with a bioavailability of approximately 60-80% . The extent of absorption is reduced by food and certain antacids and dairy products containing aluminum, calcium, magnesium, or iron . It is well distributed into body tissues and fluids . It is excreted more slowly than tetracycline, thus maintaining effective blood levels for longer periods of time .
Result of Action
The action of this compound results in the inhibition of cell growth by impairing protein synthesis in bacteria . It also inhibits the action of Antidiuretic Hormone (ADH) in patients with chronic Syndrome of Inappropriate Antidiuretic Hormone (SIADH) . In animal cloning procedures, this compound makes an ovum eject its nucleus, creating space for insertion of a new nucleus .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food and certain antacids and dairy products can decrease its absorption from the gastrointestinal tract . Furthermore, the cytotoxicity of the cells seems to correlate better with microtubule detachment , suggesting that the cellular environment and the concentration of this compound can significantly impact its efficacy.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Demecolcine-d3 plays a crucial role in biochemical reactions by inhibiting microtubule formation. It interacts with tubulin, a protein that polymerizes to form microtubules, by binding to its plus end and suppressing its dynamics . This interaction stimulates the intrinsic GTPase activity of tubulin, leading to the depolymerization of microtubules . Additionally, this compound induces apoptosis in various normal and tumor cell lines by activating the JNK/SAPK signaling pathway .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It inhibits mitosis at metaphase by preventing spindle formation, which is essential for chromosome segregation during cell division . This inhibition leads to cell cycle arrest and can induce apoptosis. This compound also affects cell signaling pathways, such as the Mos/MAPK pathway, which plays a role in spindle structure and function . Furthermore, it influences gene expression by up-regulating the maternal c-mos gene and enhancing the protein level of mitogen-activated protein kinase 1 (MAPK1) in bovine oocytes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with tubulin, leading to the inhibition of microtubule polymerization . At low concentrations, this compound binds to the plus end of microtubules, suppressing their dynamics and inhibiting cell migration . At higher concentrations, it promotes microtubule detachment from the microtubule organizing center, leading to their depolymerization . This dual mechanism of action results in the inhibition of mitosis and induction of apoptosis in cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It is known to arrest cells in metaphase without significantly affecting the biochemical events in mitotic cells or synchronized G1 and S phase cells . The stability of this compound is maintained when stored at 2-8°C, but prolonged storage and repeated freezing and thawing are not recommended . Long-term exposure to this compound can activate p53, leading to apoptosis in various cell lines .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low concentrations, it effectively inhibits microtubule dynamics and cell migration . At higher doses, it can promote microtubule detachment and depolymerization, leading to cytotoxicity . Toxic or adverse effects at high doses include DNA fragmentation and nondisjunction of chromosomes, resulting in aneuploidy in mitotic cells .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as cytochrome P450s. These enzymes catalyze the formation of hydroxylated metabolites, which play a role in various cellular functions . The metabolism of this compound involves the formation of hydroxylated products that are released from the substrate-binding site of the enzyme .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It has a distribution half-life of 1-2.7 hours and a volume of distribution of 7-10 l/kg, indicating widespread uptake by tissues . Erythrocytes can store this compound, contributing to its distribution within the body .
Subcellular Localization
This compound localizes to specific subcellular compartments, where it exerts its effects on microtubule dynamics and cell function. It binds to the plus end of microtubules, suppressing their dynamics and inhibiting cell migration . This localization is crucial for its role in inhibiting mitosis and inducing apoptosis in cells.
特性
IUPAC Name |
(7S)-1,2,3,10-tetramethoxy-7-(trideuteriomethylamino)-6,7-dihydro-5H-benzo[a]heptalen-9-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-22-15-8-6-12-10-18(25-3)20(26-4)21(27-5)19(12)13-7-9-17(24-2)16(23)11-14(13)15/h7,9-11,15,22H,6,8H2,1-5H3/t15-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNJPGOLRFBJNIW-VSLDJYOXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

